1-(4-Chlorophenyl)-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)ethanone
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Overview
Description
1-(4-Chlorophenyl)-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)ethanone is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The presence of the chlorophenyl group, thiazolyl group, and pyridazinyl group within its structure suggests it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)ethanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: Starting with 2,4-dimethylthiazole, which can be synthesized from readily available starting materials such as acetone and thiourea.
Pyridazine Formation: The thiazole derivative is then reacted with appropriate reagents to form the pyridazine ring. This step often involves cyclization reactions under controlled conditions.
Thioether Linkage: The pyridazinyl-thiazole intermediate is then linked to the ethanone moiety through a thioether bond. This can be achieved using thiolating agents and appropriate catalysts.
Chlorophenyl Addition: Finally, the chlorophenyl group is introduced via electrophilic aromatic substitution or other suitable methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include:
Catalyst Optimization: Using specific catalysts to enhance reaction rates and selectivity.
Reaction Conditions: Controlling temperature, pressure, and solvent conditions to maximize efficiency.
Purification Techniques: Employing methods such as recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the interaction with biological macromolecules such as proteins and nucleic acids.
Material Science: Its unique structure may be explored for the development of novel materials with specific electronic or optical properties.
Chemical Biology: It can be used as a probe to investigate biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)ethanone would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or ion channels. The presence of multiple functional groups allows it to form various types of interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecule, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)-2-(pyridazin-3-ylthio)ethanone: Lacks the thiazole ring, which may affect its biological activity and chemical properties.
1-(4-Chlorophenyl)-2-((6-methylthiazol-5-yl)pyridazin-3-yl)thio)ethanone: Similar structure but with a different substitution pattern on the thiazole ring.
1-(4-Chlorophenyl)-2-((6-(2-methylthiazol-5-yl)pyridazin-3-yl)thio)ethanone: Another variant with a different substitution on the thiazole ring.
Uniqueness
The unique combination of the chlorophenyl, thiazolyl, and pyridazinyl groups in 1-(4-Chlorophenyl)-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)ethanone provides it with distinct chemical and biological properties. This makes it a valuable compound for various research applications, offering potential advantages over similar compounds in terms of specificity, potency, and versatility.
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3OS2/c1-10-17(24-11(2)19-10)14-7-8-16(21-20-14)23-9-15(22)12-3-5-13(18)6-4-12/h3-8H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWKKHEDXYXUCOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NN=C(C=C2)SCC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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